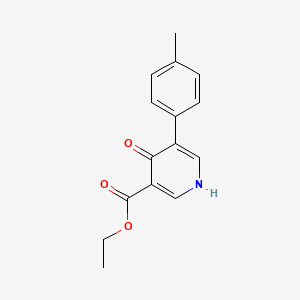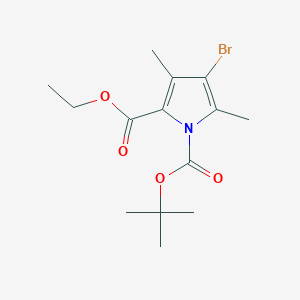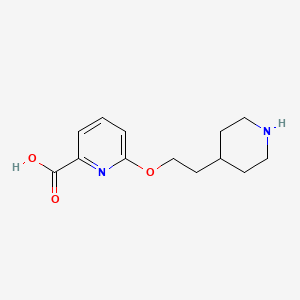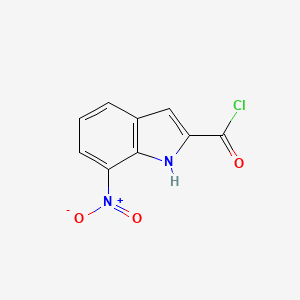
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One notable route is the preparation of Ethyl 3-oxopent-4-enoate (Nazarov’s reagent) via base-induced β-elimination reaction. Nazarov’s reagent finds applications in various organic transformations, including Robinson annulation of cyclic β-diketones and cycloalkanones, as well as the formation of γ-pyrones through triflic anhydride-mediated electrophilic condensation reactions .
Aplicaciones Científicas De Investigación
Brain-specific Delivery and Radioiodinated Compounds
Research on Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives has shown potential applications in the field of brain-specific drug delivery. A study by Tedjamulia et al. (1985) evaluated radioiodinated phenylamines attached to dihydropyridine carriers as a means for brain-specific delivery of radiopharmaceuticals. This research demonstrated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, which may be useful for cerebral blood perfusion measurements (Tedjamulia, Srivastava, & Knapp, 1985).
Hypoglycemic Activity
Eistetter and Wolf (1982) synthesized a series of compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, to study their effects on blood glucose concentration. Their findings highlighted remarkable blood glucose-lowering activities in fasted rats, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).
Anti-anoxic and Anti-lipid Peroxidation Activities
Research by Kuno et al. (1993) on novel 4-arylpyrimidine derivatives, synthesized from 4-aryl-1,4-dihydropyrimidines, indicated potential applications in neuroprotection. These compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, exhibited anti-anoxic activity and anti-lipid peroxidation activity, suggesting their use in treatments for conditions like cerebral edema (Kuno, Sugiyama, Katsuta, Kamitani, & Takasugi, 1993).
Anticonvulsant Activities
The evaluation of bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-aryl-3-arylcarbo-nyl-1-ethyl-4-piperidinol hydrochlorides by Gul et al. (2007), which included derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, showed some compounds exhibited anticonvulsant activities. These findings indicate the potential of these compounds in developing new treatments for epilepsy (Gul, Caliş, Ozturk, Tutar, & Calikiran, 2007).
Propiedades
IUPAC Name |
ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCWLNDIMWNSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















